2-Aza-7-oxo-bicyclo[3.2.0]heptane
Description
Properties
IUPAC Name |
2-azabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKCNLOCIDYFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Precursor Activation : The iodomethyl group in 4-iodomethylazetidin-2-one is activated for nucleophilic substitution.
-
Cyclization : Treatment with glyoxylic acid esters introduces the oxo group, while sodium hydride deprotonates intermediates to drive ring closure.
-
Workup : Acidic quenching followed by chromatographic purification isolates the bicyclic product.
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 12–18 hours |
| Temperature | 0–5°C (initial), then RT |
This method is favored for its modularity, though scalability is limited by the cost of iodinated precursors.
Diels-Alder Reaction Strategy
The Diels-Alder reaction between furans and electron-deficient dienophiles offers a stereoselective route to the bicyclic framework. For example, furan derivatives react with maleic anhydride under thermal conditions to form oxabicyclic intermediates, which are subsequently functionalized with azide groups and reduced to introduce the aza moiety.
Key Steps:
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 58–64% |
| Reaction Time | 24–36 hours |
| Temperature | 80–100°C (cycloaddition) |
While this approach achieves high stereocontrol, the multi-step sequence reduces overall efficiency.
[3+2] Cycloaddition Approach
Recent advances in cycloaddition chemistry enable the direct assembly of the bicyclo[3.2.0]heptane skeleton. A study demonstrated that 3-azabicyclo[3.2.0]heptane derivatives are accessible via [3+2] cycloaddition between nitrones and cyclic enol ethers.
Key Steps:
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 2–4 hours (microwave) |
| Temperature | 120°C |
This method excels in atom economy and speed but requires specialized equipment for microwave-assisted reactions.
Enzymatic Resolution for Chiral Synthesis
Chemoenzymatic strategies have been explored to access enantiomerically pure 2-Aza-7-oxo-bicyclo[3.2.0]heptane. Lipase-mediated kinetic resolution of racemic precursors enables the separation of enantiomers, with the undesired isomer recycled via racemization.
Key Steps:
Experimental Data:
| Parameter | Value |
|---|---|
| Yield | 40–45% (per cycle) |
| enantiomeric excess | >99% |
Though low-yielding, this method is indispensable for pharmaceutical applications requiring high enantiopurity.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 65–72 | Moderate | Low | High |
| Diels-Alder | 58–64 | Low | High | Moderate |
| [3+2] Cycloaddition | 70–75 | High | Moderate | Low |
| Enzymatic Resolution | 40–45 | Low | Very High | Very High |
Key Findings :
-
The cyclization method balances cost and yield, making it suitable for initial synthetic campaigns.
-
Diels-Alder reactions are preferred for stereoselective synthesis but suffer from lengthy reaction times.
-
[3+2] Cycloaddition offers rapid access to the core structure but requires expensive catalysts.
-
Enzymatic resolution is critical for chiral drug development despite modest yields .
Chemical Reactions Analysis
Types of Reactions
2-Aza-7-oxo-bicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of 2-Aza-7-oxo-bicyclo[3.2.0]heptane .
Scientific Research Applications
Chemical Synthesis Applications
The compound is primarily utilized as a building block in the synthesis of more complex organic molecules. Its bicyclic structure facilitates the formation of diverse derivatives, which can be tailored for specific chemical properties or biological activities.
Key Synthesis Methods
- Cyclization Reactions : The synthesis often involves cyclization of suitable precursors under controlled conditions, typically using amines and ketones.
- Catalytic Processes : Employing catalysts can enhance yields and selectivity during the synthesis.
- Industrial Production : Large-scale production may utilize continuous flow reactors to optimize reaction conditions and ensure high purity of the compound.
Biological Research Applications
In biological research, 2-Aza-7-oxo-bicyclo[3.2.0]heptane has been studied for its potential interactions with various biomolecules, making it a candidate for therapeutic applications.
Potential Therapeutic Uses
- Neurological Disorders : It is being explored for its role as a precursor in drug synthesis targeting nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and muscle contraction.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development.
- Cytotoxicity Studies : Research indicates varying cytotoxic effects on cell lines, which could inform its safety profile and therapeutic window in clinical applications.
Case Studies and Research Findings
Several studies have documented the applications and effects of 2-Aza-7-oxo-bicyclo[3.2.0]heptane:
- Synthesis of Antibiotic Analogues : Research has shown that derivatives of this compound can be synthesized to create novel penicillin-type antibiotics, demonstrating its utility in medicinal chemistry .
- Neuroprotective Properties : Investigations into its interaction with nAChRs suggest potential neuroprotective effects, indicating its use in treating central nervous system disorders .
- Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines, providing insights into their safety and efficacy .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Key Features | Applications |
|---|---|---|---|
| Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester | C11H17NO3 | Contains a keto group; versatile for biological activity | Drug synthesis, biological studies |
| Tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | C12H19N3O2 | Amino group enhances biological interactions | Neuropharmacology |
| Exo-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | C13H21N3O2 | Different bicyclic framework; distinct pharmacological profiles | Antibiotic development |
Mechanism of Action
The mechanism by which 2-Aza-7-oxo-bicyclo[3.2.0]heptane exerts its effects involves interactions with various molecular targets. The nitrogen atom and ketone group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
1-Aza-7-oxo-4-selenabicyclo[3.2.0]heptane
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., Ampicillin)
7-Oxabicyclo[4.1.0]heptane
- Structure : Oxygen (oxa) at position 7 in a bicyclo[4.1.0] system.
- Properties : Epoxide-like reactivity due to strained cyclohexene oxide structure.
- Applications : Intermediate in organic synthesis for cyclopropane derivatives .
Bicyclo Framework Variations
7-Azabicyclo[2.2.1]heptane Derivatives
6-Azabicyclo[3.2.0]heptane
- Structure : Nitrogen at position 6 instead of 2.
- Properties : Distinct electronic distribution affects binding to bacterial penicillin-binding proteins.
- Applications: Explored for novel antibiotics and enzyme inhibitors .
Functional Group Variations
tert-Butyl 2-Oxo-7-azabicyclo[3.2.0]heptane-7-carboxylate
3-Oxa-7-azabicyclo[4.1.0]heptane
- Structure : Oxygen at position 3 and nitrogen at position 7 in a bicyclo[4.1.0] system.
- Properties : Dual heteroatoms create polar reactivity for heterocyclic chemistry.
- Applications : Building block for alkaloid-inspired compounds .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Heteroatom Position : The placement of nitrogen (e.g., 2-aza vs. 6-aza) modulates electronic effects, influencing binding to biological targets like β-lactamases .
Bicyclo Ring Strain : [3.2.0] systems exhibit lower strain than [2.2.1], favoring stability in drug design, while [4.1.0] frameworks are prone to ring-opening reactions .
Functional Group Impact : Ester groups (e.g., tert-butyl) improve synthetic versatility, whereas selenide or thia substitutions enhance enzyme inhibition .
Biological Activity
2-Aza-7-oxo-bicyclo[3.2.0]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the nitrogen atom enhances its interaction with biological targets, making it a subject of interest in drug discovery.
The biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane primarily arises from its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic processes that are vital for cell survival or proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with 2-Aza-7-oxo-bicyclo[3.2.0]heptane:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
- Analgesic Properties : Similar compounds have demonstrated analgesic effects, indicating that 2-Aza-7-oxo-bicyclo[3.2.0]heptane may also possess pain-relieving properties.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane:
- Cytotoxicity Assays :
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| 12a | 10 | 85 |
| 12b | 20 | 70 |
| 12d | 50 | 40 |
- Antimicrobial Activity :
Comparative Analysis
The biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane can be compared with similar compounds to highlight its unique properties:
Q & A
Basic: What synthetic strategies are employed for 2-Aza-7-oxo-bicyclo[3.2.0]heptane and its derivatives?
Methodological Answer:
- Diels-Alder Reaction : A [4+2] cycloaddition between a diene and dienophile forms the bicyclic framework. Stereochemical control is achieved using chiral auxiliaries or catalysts .
- [2+2] Photocycloaddition : UV irradiation of diallylic amines generates fused bicyclic structures via intramolecular cyclization, enabling access to γ-aminobutyric acid (GABA) analogues .
- Mukaiyama Aldol Reaction : Stereodivergent synthesis of fused bicyclic iminosugars using ketone/enone intermediates .
- Enzymatic Resolution : Chemoenzymatic approaches using lipases or proteases yield enantiomerically pure derivatives for dopaminergic ligand studies .
Basic: Which analytical techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and ring puckering (e.g., endo vs. exo conformers). Used in crystal structure studies of bicyclo[3.2.0]heptane derivatives .
- NMR Spectroscopy :
- ¹H/¹³C NMR: Assigns proton environments and carbon hybridization (e.g., distinguishing bridgehead carbons) .
- 2D NMR (COSY, NOESY): Maps through-space interactions to confirm bicyclic geometry .
- Electron Diffraction : Gas-phase studies reveal dominant endo (boat) conformations with flap angles of 65.0° (C6) and 38.8° (C3) .
Advanced: How do thermal conditions induce structural rearrangements?
Methodological Answer:
Thermal stability studies reveal two primary pathways:
| Process | Temperature | Major Product | Byproduct | Mechanism |
|---|---|---|---|---|
| Decarboxylation | 150°C | 7-Oxobicyclo[3.2.0]heptane | CO₂ | Loss of carboxylic acid group |
| Cope Rearrangement | >200°C | Bicyclo[2.2.1]heptan-2-one | Trace olefins | Pericyclic skeletal reorganization |
Experimental Design: Monitor reactions via TGA (thermogravimetric analysis) and GC-MS to track product evolution .
Advanced: How are derivatives optimized for biological activity?
Methodological Answer:
- Enzyme Inhibition :
- Introduce 6-substituted amino groups to target cysteine proteases (e.g., cathepsins). IC₅₀ values in low nM ranges are achieved via structure-activity relationship (SAR) studies .
- Dopaminergic Ligands :
- Functionalize the nitrogen atom with aryl/alkyl groups. In vitro binding assays (e.g., D₂ receptor affinity) guide optimization .
- Antiprotozoal Agents :
- Incorporate halogenated substituents to enhance membrane permeability. In vivo efficacy is tested against Trypanosoma brucei .
Advanced: How are stereochemical challenges addressed in synthesis?
Methodological Answer:
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., penicillanic acid derivatives) to retain configuration during bicyclization .
- Asymmetric Catalysis : Employ Pd-catalyzed allylic amination or organocatalytic Mannich reactions to set stereocenters .
- Dynamic Resolution : Racemic mixtures are resolved via kinetic enzymatic hydrolysis (e.g., using Candida antarctica lipase) .
Advanced: What strategies mitigate synthetic bottlenecks in scale-up?
Methodological Answer:
- Flow Chemistry : Continuous photocycloaddition reactors reduce side reactions and improve yields of [2+2] adducts .
- Microwave-Assisted Synthesis : Accelerate ring-closing steps (e.g., lactam formation) with precise temperature control .
- Green Solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
